CID 73194254
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 73194254 is a chemical compound with unique properties and applications
Vorbereitungsmethoden
The preparation of CID 73194254 involves several synthetic routes and reaction conditions. One common method includes the esterification reaction, where specific reagents and catalysts are used to achieve the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
CID 73194254 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
CID 73194254 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular interactions. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Industrial applications include its use in manufacturing processes and as a component in specialized materials .
Wirkmechanismus
The mechanism of action of CID 73194254 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
CID 73194254 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 . These compounds share certain structural features but differ in their specific properties and applications.
Eigenschaften
Molekularformel |
C24H34Ge |
---|---|
Molekulargewicht |
395.2 g/mol |
InChI |
InChI=1S/C24H34Ge/c1-14(2)20-12-21(15(3)4)24(22(13-20)16(5)6)25-23-18(8)10-17(7)11-19(23)9/h10-16H,1-9H3 |
InChI-Schlüssel |
ZMZXUUPYBDGVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.